molecular formula C7H9NO B094206 4,6-Dimethylpyridin-2-ol CAS No. 16115-08-5

4,6-Dimethylpyridin-2-ol

Cat. No.: B094206
CAS No.: 16115-08-5
M. Wt: 123.15 g/mol
InChI Key: FSPIBFKGESGOLU-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridin-2-ol (CAS: 16115-08-5) is a substituted pyridine derivative with a hydroxyl group at position 2 and methyl groups at positions 4 and 4. Its molecular formula is C₇H₉NO, with a molecular weight of 123.15 g/mol . Key physical properties include a boiling point of ~300.5°C (at 760 mmHg) and a density of 1.0 g/cm³ . The compound is primarily used in chemical synthesis and pharmaceutical intermediates, though specific applications are less documented in public sources .

Safety data indicate hazards such as skin/eye irritation (H315, H320), respiratory irritation (H335), and toxicity if swallowed (H302) . Proper handling requires personal protective equipment (PPE) and ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 4,6-Dimethylpyridin-2-ol involves the reaction of dimethylamine with 2-methyl pyridine, followed by oxidation with hydrogen peroxide . Another method includes the use of N,N-dimethylformamide and dehydroacetic acid, followed by the addition of ammonia and subsequent heating and refluxing .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylpyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyridine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the methyl groups or the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds.

Scientific Research Applications

Pharmaceutical Applications

4,6-Dimethylpyridin-2-ol has been identified as a valuable scaffold in drug design due to its pharmacological properties. Its derivatives are investigated for various therapeutic applications:

  • Anticancer Properties : Research indicates that compounds derived from this compound exhibit potential anticancer activity. For instance, derivatives synthesized with aldehydes have shown promising results in inhibiting cancer cell proliferation .
  • Anti-inflammatory Effects : The compound is also studied for its anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs .
  • Biological Activity : The compound's structure allows it to act as a precursor for synthesizing biologically active molecules, including antibiotics and antifungals. Its derivatives have been linked to the inhibition of specific enzymes related to disease processes .

Synthetic Chemistry Applications

This compound serves as an important intermediate in various synthetic pathways:

  • Synthesis of Heterocycles : It is utilized in the synthesis of fused heterocyclic compounds that possess significant biological activities. The compound acts as a starting material for producing complex structures like imidazo derivatives, which are known for their antiviral and immunosuppressive properties .
  • Regioselective Functionalization : The compound can be transformed into hydroxylated derivatives using biocatalysts such as Burkholderia sp. MAK1. This method allows for the selective modification of the pyridine ring, enhancing the compound's utility in synthetic chemistry .
  • Building Block for Pharmaceuticals : The unique structural features of this compound make it an essential building block for synthesizing various pharmaceutical agents, including those targeting neurological disorders .

Case Study 1: Anticancer Activity

A study investigated the synthesis of novel derivatives from this compound combined with different aldehydes. The resulting compounds were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that specific derivatives exhibited significant inhibition of cell growth, suggesting potential as anticancer agents .

Case Study 2: Biocatalytic Transformation

In another study, researchers explored the use of Burkholderia sp. MAK1 to bioconvert this compound into hydroxylated products. The study demonstrated that under optimal conditions (30 °C), nearly complete conversion was achieved within six hours, showcasing the efficiency of biocatalysis in modifying pyridine derivatives .

Mechanism of Action

The mechanism of action of 4,6-Dimethylpyridin-2-ol varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved are subject to ongoing research, but it is known to influence cellular processes such as oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4,6-Dimethylpyridin-2-ol with analogous pyridine derivatives, focusing on structural features, physicochemical properties, and reactivity:

Compound CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Boiling Point (°C) Applications/Reactivity Safety Hazards
This compound 16115-08-5 C₇H₉NO 123.15 2-OH, 4-CH₃, 6-CH₃ Hydroxyl, Methyl ~300.5 Chemical synthesis, intermediates H302, H315, H320, H335
Pyridin-2-ol 72762-00-6 C₅H₅NO 95.10 2-OH Hydroxyl 280–285 Ligand synthesis, catalysis Corrosive, skin irritation
2,6-Dimethylpyridine 108-48-5 C₇H₉N 107.16 2-CH₃, 6-CH₃ Methyl 143–145 Solvent, catalyst Flammable, toxic
4,6-Dimethylpyridin-2-amine 5407-88-5 C₇H₁₀N₂ 122.17 2-NH₂, 4-CH₃, 6-CH₃ Amino, Methyl 285–290 (estimated) Pharmaceutical intermediates Toxic if ingested
5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride 2270908-38-6 C₇H₁₂Cl₂N₂O 211.09 2-OH, 4-CH₃, 5-NH₂, 6-CH₃ Hydroxyl, Amino, Methyl No data Drug discovery Limited data

Key Structural and Functional Differences

Hydroxyl vs. Amino Groups: this compound contains a hydroxyl group, making it more polar and acidic (pKa ~4–5) compared to 4,6-Dimethylpyridin-2-amine (pKa ~8–9 due to the amino group) . The hydroxyl group enables hydrogen bonding, influencing solubility and reactivity in nucleophilic substitutions .

Methyl Substitution Patterns :

  • The 4,6-dimethyl substitution in This compound increases steric hindrance compared to 2,6-Dimethylpyridine , altering its coordination chemistry and reducing basicity .

Reactivity :

  • The hydroxyl group in This compound allows for functionalization via esterification or alkylation, whereas 4,6-Dimethylpyridin-2-amine undergoes diazotization or acylation reactions .

Physicochemical Properties

  • Solubility: this compound is sparingly soluble in water due to its hydrophobic methyl groups but dissolves in polar organic solvents like ethanol . In contrast, Pyridin-2-ol exhibits higher water solubility due to its smaller size and lack of methyl groups .
  • Thermal Stability : The methyl groups in This compound contribute to a higher boiling point (~300°C) compared to 2,6-Dimethylpyridine (143°C) .

Biological Activity

4,6-Dimethylpyridin-2-ol (CAS Number: 16115-08-5) is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its molecular formula C7H9NOC_7H_9NO and a molecular weight of 123.152 g/mol, exhibits properties that make it significant in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC7H9NOC_7H_9NO
Molecular Weight123.152 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point300.5 ± 15.0 °C
Flash Point170.1 ± 5.3 °C

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. A study highlighted its efficacy against various bacterial strains, showcasing its potential as a lead compound in developing new antibiotics. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit anticancer activity by inhibiting specific oncogenic pathways. For instance, studies have shown that these compounds can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . The structure-activity relationship (SAR) analyses suggest that modifications at the pyridine ring can enhance potency against various cancer cell lines .

Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in metabolic processes. For example, it has been identified as an inhibitor of phosphodiesterase (PDE), which plays a crucial role in regulating intracellular signaling pathways related to inflammation and cell proliferation . This inhibition could have therapeutic implications for conditions such as asthma and cardiovascular diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting enzymes like PDE, the compound alters cyclic nucleotide levels within cells, leading to various physiological effects.
  • Cell Cycle Modulation : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptotic Pathways : It activates apoptotic pathways in tumor cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting significant antibacterial properties.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-Dimethylpyridin-2-ol, and how can reaction conditions be optimized for academic-scale preparation?

  • Methodology : A common approach involves nucleophilic substitution or cyclization reactions. For example, refluxing 2-thio-4,6-dimethylpyrimidine with chloroacetamide derivatives in ethanol (40 mL) at controlled temperatures (~80°C) yields crystalline products . Optimization includes adjusting solvent polarity (e.g., chloroform-acetone mixtures for recrystallization) and stoichiometric ratios to improve yields. Reaction monitoring via TLC or HPLC is critical for intermediate detection.
  • Key Parameters :

  • Solvent system: Ethanol for reflux, chloroform-acetone (1:5 v/v) for crystallization.
  • Temperature: 80°C for 2–4 hours.
  • Yield optimization: Use excess thiol precursors (2 mmol) to drive equilibrium .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.3–2.5 ppm for CH₃) and hydroxyl protons (δ ~10–12 ppm, broad). Compare with reference data from NIST Chemistry WebBook .
  • IR : Confirm O–H stretching (~3200 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹).
  • Chromatography :
  • HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile-water gradients.
  • Elemental Analysis : Verify C, H, N composition (theoretical: C 63.14%, H 6.61%, N 12.28%) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Data :

  • Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMF, DMSO) and alkaline solutions (e.g., 0.1 M NaOH) .
  • Stability : Degrades under strong oxidizing conditions. Store at ambient temperature in inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does tautomeric equilibria (keto-enol) influence the reactivity of this compound in coordination chemistry?

  • Methodology :

  • Computational Studies : Use DFT (B3LYP/6-311+G(d,p)) to calculate tautomer stability and electron density maps. The enol form typically dominates, enhancing metal coordination at the hydroxyl oxygen .
  • Experimental Validation : Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) and analyze via X-ray crystallography. Compare bond lengths (M–O vs. M–N) to confirm coordination sites .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Case Study : Discrepancies in ¹³C NMR shifts (e.g., C2 vs. C4 positions) may arise from solvent effects or tautomerism.

  • Resolution :

Acquire spectra in deuterated DMSO to stabilize enolic forms.

Use dynamic NMR to observe tautomeric interconversion rates at variable temperatures .

  • Reference Standards : Cross-validate with crystallographic data (e.g., CCDC entries) for unambiguous assignments .

Q. How can computational modeling predict the environmental fate and toxicity of this compound?

  • Methodology :

  • QSAR Models : Estimate biodegradability (e.g., BIOWIN) and ecotoxicity (LC50 for aquatic species) using EPI Suite.
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to assess mutagenic potential .
    • Limitations : Experimental validation via Ames tests or zebrafish embryo assays is required for regulatory compliance .

Properties

IUPAC Name

4,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPIBFKGESGOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280372
Record name 4,6-dimethylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16115-08-5
Record name 16115-08-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dimethylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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